![molecular formula C19H17ClN6O5 B159768 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate CAS No. 10155-52-9](/img/structure/B159768.png)
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mechanism Of Action
The mechanism of action of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins. This inhibition can lead to various biochemical and physiological effects, which we will discuss in the next section.
Biochemical And Physiological Effects
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate has been shown to have various biochemical and physiological effects. These effects include the inhibition of specific enzymes and proteins, as well as the modulation of various cellular pathways. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate in laboratory experiments is its ability to inhibit specific enzymes and proteins. This inhibition can help researchers study the mechanism of action of various cellular pathways and develop new drugs. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects in laboratory animals.
Future Directions
There are several potential future directions for the study of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate. One of the most significant directions is in the development of new drugs that can target specific cellular pathways. This compound can also be used in the study of various diseases, including cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of this compound fully.
Conclusion:
In conclusion, 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is a unique chemical compound that has potential applications in scientific research. Its ability to inhibit specific enzymes and proteins, as well as its anti-inflammatory and anti-tumor properties, make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential future directions.
Synthesis Methods
The synthesis of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate involves the reaction of 2-chloro-4-nitroaniline with 2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-yl ethyl carbamate. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate has a wide range of potential applications in scientific research. One of the most significant applications is in the field of biochemistry, where it is used to study the mechanism of action of various enzymes and proteins. This compound is also used in the synthesis of various other compounds that have potential applications in the pharmaceutical industry.
properties
CAS RN |
10155-52-9 |
|---|---|
Product Name |
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate |
Molecular Formula |
C19H17ClN6O5 |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C19H17ClN6O5/c1-12-17(23-22-16-8-7-14(26(29)30)11-15(16)20)18(27)25(24-12)9-10-31-19(28)21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3,(H,21,28) |
InChI Key |
TVLFDYXFHZZILW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCOC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCOC(=O)NC3=CC=CC=C3 |
Other CAS RN |
10155-52-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



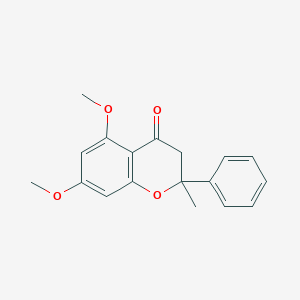
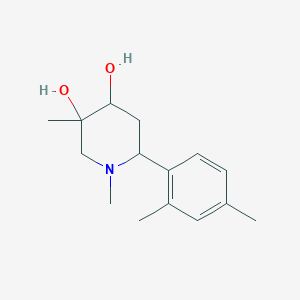
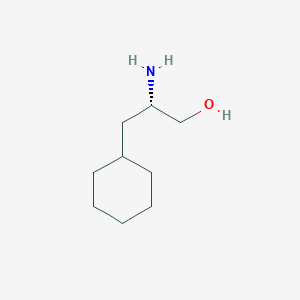

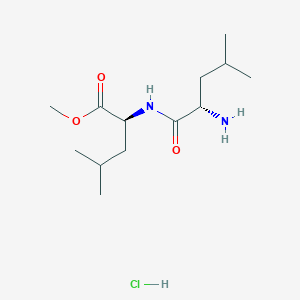
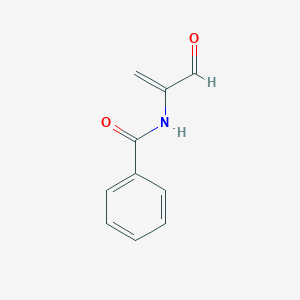
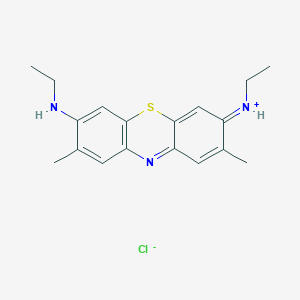
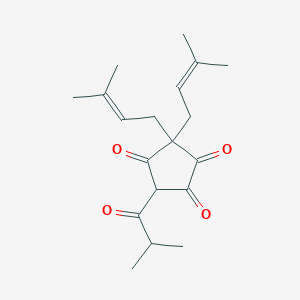
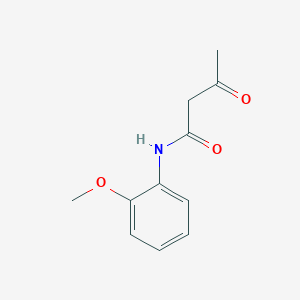
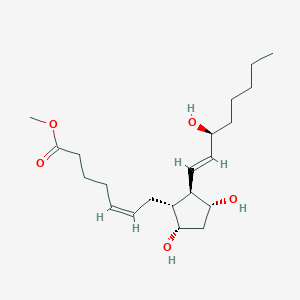
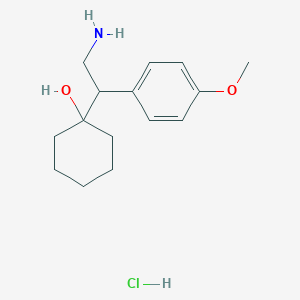
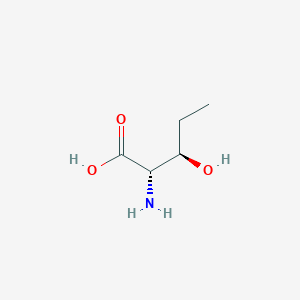
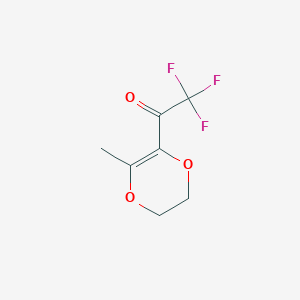
![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)